Cas no 872180-52-4 (Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-)

Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-, is a fluorinated aromatic nitrile compound featuring a cyclobutylmethoxy substituent at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, where fluorinated intermediates are often sought for their enhanced stability and bioactivity. The presence of both the nitrile and fluoro groups offers versatile functionalization opportunities, while the cyclobutylmethoxy moiety may influence steric and electronic properties. This compound is suitable for applications requiring selective modifications of aromatic systems, such as cross-coupling reactions or nucleophilic substitutions. Its well-defined structure ensures reproducibility in synthetic workflows, making it a valuable intermediate for research and development.
Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- structure
872180-52-4 structure
Product name:Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-
CAS No:872180-52-4
MF:C12H12FNO
Molecular Weight:205.228186607361
MDL:MFCD23903728
CID:1880050
PubChem ID:66924114

Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-
    • 2-(Cyclobutylmethoxy)-6-fluorobenzonitrile (ACI)
    • 2-Fluoro-6-(cyclobutylmethoxy)benzonitrile
    • CS-0457565
    • SY058422
    • AKOS019018751
    • 2-(cyclobutylmethoxy)-6-fluorobenzonitrile
    • 872180-52-4
    • CS-12434
    • SCHEMBL1154568
    • AC7033
    • MFCD23903728
    • DB-211348
    • XJB18052
    • AC-29945
    • MDL: MFCD23903728
    • インチ: 1S/C12H12FNO/c13-11-5-2-6-12(10(11)7-14)15-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2
    • InChIKey: FFMJZDMYYSVQHP-UHFFFAOYSA-N
    • SMILES: N#CC1C(OCC2CCC2)=CC=CC=1F

計算された属性

  • 精确分子量: 205.090292168g/mol
  • 同位素质量: 205.090292168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 33Ų

Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM386711-250mg
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile
872180-52-4 95%+
250mg
$125 2023-01-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y08995-1g
Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-
872180-52-4 95%
1g
¥2719.0 2024-07-16
eNovation Chemicals LLC
D685837-10g
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile
872180-52-4 95%
10g
$1085 2024-07-20
Chemenu
CM386711-5g
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile
872180-52-4 95%+
5g
$836 2023-01-18
1PlusChem
1P01DDSI-100mg
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile
872180-52-4 ≥95%
100mg
$122.00 2024-04-21
eNovation Chemicals LLC
D685837-1g
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile
872180-52-4 95%
1g
$230 2025-02-22
eNovation Chemicals LLC
D685837-0.25g
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile
872180-52-4 95%
0.25g
$110 2025-02-22
Ambeed
A1187190-100mg
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile
872180-52-4 95%
100mg
$103.0 2024-04-16
A2B Chem LLC
AX03218-100mg
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile
872180-52-4 ≥95%
100mg
$129.00 2024-04-19
A2B Chem LLC
AX03218-250mg
2-(Cyclobutylmethoxy)-6-fluorobenzonitrile
872180-52-4 ≥95%
250mg
$150.00 2024-04-19

Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- 関連文献

Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-に関する追加情報

Recent Advances in the Study of Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- (CAS: 872180-52-4)

In recent years, the compound Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- (CAS: 872180-52-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.

One of the key areas of research has been the synthesis and optimization of Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-. Recent publications have detailed novel synthetic routes that improve yield and purity, which are critical for scaling up production for clinical trials. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound, ensuring its structural integrity and consistency across batches.

Pharmacological studies have revealed that Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- exhibits potent activity against specific biological targets. For instance, preliminary in vitro and in vivo studies suggest that the compound may act as a modulator of certain kinase enzymes, which are implicated in various disease pathways, including cancer and inflammatory disorders. These findings have spurred further investigations into its therapeutic potential, with several research groups exploring its efficacy in animal models of disease.

In addition to its therapeutic potential, the safety profile of Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- has also been a focus of recent research. Toxicological assessments have indicated that the compound has a favorable safety margin, with minimal adverse effects observed at therapeutic doses. This is a crucial factor in its development as a potential drug candidate, as it suggests a lower risk of toxicity in human trials.

Looking ahead, the next steps in the research of Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro- include further preclinical studies to validate its mechanisms of action and optimize its pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development, potentially leading to clinical trials in the near future. The compound's unique chemical structure and promising biological activity make it a compelling candidate for continued investigation in the field of drug discovery.

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